molecular formula C10H8N2O2 B7779842 5-Benzylidenehydantoin CAS No. 74805-60-0

5-Benzylidenehydantoin

Cat. No.: B7779842
CAS No.: 74805-60-0
M. Wt: 188.18 g/mol
InChI Key: UDTSPKADQGPZFS-VURMDHGXSA-N
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Description

5-Benzylidenehydantoin is a compound that belongs to the hydantoin family, characterized by a five-membered ring structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidenehydantoin typically involves the Knoevenagel condensation reaction between hydantoin and benzaldehyde derivatives. This reaction is catalyzed by bases such as piperidine or pyridine and is carried out in solvents like ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to achieve the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of mixed catalyst systems, such as urea-p-toluenesulfonic acid and guanidine hydrochloride-triethylamine, has been reported to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Benzylidenehydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Benzylidenehydantoin involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, leading to antiproliferative effects on cancer cells. The compound induces DNA damage and increases the expression of p53 and p21 proteins, which are involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 5-Benzylidenehydantoin stands out due to its benzylidene group, which imparts unique biological activities and chemical reactivity. This structural feature allows for diverse modifications and applications, distinguishing it from other hydantoin derivatives .

Properties

IUPAC Name

(5Z)-5-benzylideneimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTSPKADQGPZFS-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244490
Record name (5Z)-5-(Phenylmethylene)-2,4-imidazolidinedione
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URL https://comptox.epa.gov/dashboard/DTXSID701244490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74805-60-0, 3775-01-7
Record name (5Z)-5-(Phenylmethylene)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74805-60-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002667257
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49418
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5Z)-5-(Phenylmethylene)-2,4-imidazolidinedione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z)-5-Benzylideneimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.219.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-Imidazolidinedione, 5-(phenylmethylene)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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